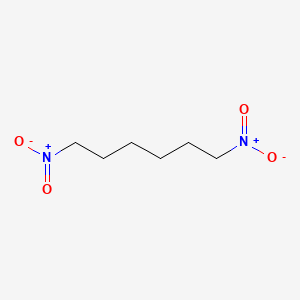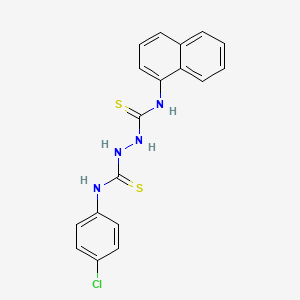![molecular formula C21H17FN4O2 B4582647 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide and related compounds typically involves multi-step chemical processes, including the formation of pyrazole and isoxazole rings, followed by their subsequent functionalization. For instance, McLaughlin et al. (2016) described the synthesis of a related compound, indicating the use of specific routes that support the correct identification of research chemicals, with a focus on the pyrazole core as a bioisosteric replacement of an indazole ring, commonly found in synthetic cannabinoids (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed analytical techniques, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis. For example, Girreser et al. (2016) elucidated the structure of a designer drug with a highly substituted pyrazole skeleton, using NMR spectroscopic and mass spectrometric techniques (Girreser et al., 2016).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The functional groups present in their structure, such as the fluoro-substituted benzyl and methylphenyl moieties, influence their reactivity and interaction with other chemical species.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their handling and application in further studies. Abdel-Wahab et al. (2013) analyzed the crystalline structure of a related compound, highlighting its conformation and interactions within the crystal lattice (Abdel-Wahab et al., 2013).
Applications De Recherche Scientifique
Novel Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural elements related to pyrazoles, were evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds were found to exhibit antipsychotic-like effects without interacting with dopamine receptors, a characteristic that differentiates them from clinically available antipsychotic agents. The research highlights the potential of such compounds in developing new antipsychotic medications with different mechanisms of action (Wise et al., 1987).
GPR39 Agonists
Another study identified kinase inhibitors as novel GPR39 agonists through unbiased small-molecule-based screening. These compounds, including ones with structural similarities to the queried compound, were characterized for their signaling patterns in the presence of zinc, revealing an unexpected role of zinc as an allosteric potentiator. This discovery expands the potential applications of such compounds in understanding and modulating GPR39-related pathways (Sato et al., 2016).
Synthetic Cannabinoid Analysis
Research on synthetic cannabinoids, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (a compound with a related pyrazole structure), has focused on their identification, synthesis, and differentiation from regioisomers. This work is critical for the accurate labeling and understanding of 'research chemicals,' their potential effects, and their differentiation based on structural analysis (McLaughlin et al., 2016).
Anticancer Activity
Several compounds with pyrazole and related structures have been synthesized and evaluated for their anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines and Schiff bases were investigated for their cytotoxicity against human cancer cell lines, demonstrating the potential of such compounds in cancer research and therapy (Hassan et al., 2015).
Propriétés
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-6-8-15(9-7-14)19-12-18(25-28-19)21(27)23-20-10-11-26(24-20)13-16-4-2-3-5-17(16)22/h2-12H,13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCZYMZNVHNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)
![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)
![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)
![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)
![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)
![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)
![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582630.png)


![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)
![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)